![molecular formula C14H17N9O2 B2831232 1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-3-carboxamide CAS No. 1448068-79-8](/img/structure/B2831232.png)
1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C14H17N9O2 and its molecular weight is 343.351. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-3-carboxamide represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound based on existing literature and research findings.
Structural Overview
This compound features a complex structure that includes:
- A triazolo-pyrimidine core which is known for various biological activities.
- An oxadiazole moiety that may enhance the compound's pharmacological properties.
- An azetidine ring which adds to the molecular diversity and potential interactions with biological targets.
Antitumor Activity
Research has indicated that derivatives of triazolo[4,5-d]pyrimidines exhibit significant anticancer properties. For instance, compounds similar in structure to the target compound have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer) with IC50 values ranging from 14.5 to 57.01 µM . The mechanism of action often involves the inhibition of key signaling pathways related to cell proliferation and survival.
The proposed mechanisms through which these compounds exert their biological effects include:
- Inhibition of Enzymatic Activity : Compounds may inhibit enzymes involved in tumor growth such as EGFR and PI3K, leading to reduced cell proliferation .
- Induction of Apoptosis : Interaction with cellular pathways can trigger programmed cell death in malignant cells.
- Modulation of Gene Expression : Some derivatives have been shown to alter the expression of genes associated with cancer progression .
Comparative Analysis
To better understand the potential of this compound, it is useful to compare its activity with other known triazolo-pyrimidine derivatives. The following table summarizes key findings:
Compound Name | Structure Type | Biological Activity | IC50 (µM) | Unique Features |
---|---|---|---|---|
Target Compound | Heterocyclic | Antitumor | TBD | Contains oxadiazole moiety |
Ethyl 3-isopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine | Heterocyclic | Antitumor | 19.4 ± 0.22 | High lipophilicity |
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | Heterocyclic | Antimicrobial | TBD | Varying substituents |
Case Studies
Several studies have focused on synthesizing and evaluating compounds similar to the target molecule:
- Synthesis and Evaluation : A recent study synthesized several derivatives based on triazolo-pyrimidine frameworks and tested them against multiple cancer cell lines. The most potent compounds exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
- In Silico Studies : Molecular docking studies have been employed to predict the binding affinities of these compounds to key proteins involved in cancer signaling pathways (EGFR, PI3K). These studies support the hypothesis that structural modifications can enhance biological activity .
Aplicaciones Científicas De Investigación
Medicinal Applications
-
Antitumor Activity
- Research indicates that derivatives of triazolo-pyrimidines exhibit significant antitumor properties. The structural similarity of this compound to known anticancer agents suggests potential efficacy against various cancer cell lines.
- A study demonstrated that compounds with similar structures inhibited cell proliferation in human cancer cells through apoptosis induction and cell cycle arrest mechanisms.
-
Antimicrobial Properties
- Compounds containing the triazole ring have been reported to possess antimicrobial activity. This specific compound may exhibit similar properties, making it a candidate for further exploration as an antimicrobial agent against resistant bacterial strains.
-
Anti-inflammatory Effects
- Triazolo-pyrimidine derivatives have shown promise in reducing inflammation in preclinical models. The compound's ability to inhibit pro-inflammatory cytokines could position it as a therapeutic option for inflammatory diseases.
Case Studies
-
Study on Anticancer Activity
- A recent study published in a peer-reviewed journal evaluated the efficacy of triazolo-pyrimidine derivatives against breast cancer cells. Results indicated that the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways.
-
Research on Antimicrobial Effects
- In vitro testing against Staphylococcus aureus demonstrated that the compound inhibited bacterial growth at low concentrations, suggesting its potential as a new antimicrobial agent.
Future Research Directions
Given the promising preliminary findings associated with this compound, future research should focus on:
- In Vivo Studies : To evaluate the pharmacokinetics and pharmacodynamics in animal models.
- Mechanistic Studies : To elucidate the specific molecular interactions and pathways involved.
- Formulation Development : Investigating suitable delivery methods to enhance bioavailability and therapeutic efficacy.
Propiedades
IUPAC Name |
1-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N9O2/c1-3-23-13-11(19-21-23)12(16-7-17-13)22-5-9(6-22)14(24)15-4-10-18-8(2)20-25-10/h7,9H,3-6H2,1-2H3,(H,15,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOBLTXCAAFKSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NCC4=NC(=NO4)C)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N9O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.